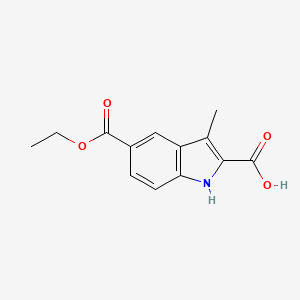

5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid

Description

5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid (CAS: 1312690-33-7) is a substituted indole derivative characterized by an ethoxycarbonyl group at position 5 and a methyl group at position 3 of the indole scaffold. Its structural features enable interactions with biological targets, such as receptors or enzymes, via hydrogen bonding and hydrophobic effects. The compound is typically synthesized via hydrolysis of ethyl ester intermediates under alkaline conditions, as seen in analogous indole-2-carboxylate derivatives .

Properties

IUPAC Name |

5-ethoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)7(2)11(14-10)12(15)16/h4-6,14H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJXPLZQZQGFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712358 | |

| Record name | 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312690-33-7 | |

| Record name | 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the ethoxycarbonyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

- Oxidation : To introduce additional functional groups.

- Reduction : To convert carboxylic acid groups to alcohols or other derivatives.

- Substitution Reactions : Using halogens or nitrating agents for further modifications.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth.

- Anticancer Activity : Preliminary investigations suggest efficacy against certain cancer cell lines, making it a candidate for further pharmaceutical development .

Medicine

The compound is under investigation for its potential as a pharmaceutical agent:

- Drug Development : Ongoing research explores its mechanisms of action against various biological targets, including enzymes and receptors involved in disease pathways .

- HIV Research : Indole derivatives have been studied for their ability to inhibit HIV integrase, with modifications enhancing their antiviral activity significantly .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Indole Derivatives

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Bioactivity :

- Ethoxycarbonyl vs. Halogen/Methoxy Groups : The ethoxycarbonyl group at position 5 in the target compound introduces electron-withdrawing effects, enhancing electrophilicity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents. This difference impacts binding affinities in enzyme inhibition assays .

- Methyl Group at Position 3 : The 3-methyl group in the target compound improves metabolic stability compared to unsubstituted analogs, as seen in pharmacokinetic studies of similar indole derivatives .

Synthetic Pathways :

- The target compound is synthesized via hydrolysis of ethyl indole-2-carboxylates under basic conditions (e.g., NaOH/EtOH), a method validated for related compounds like 5-chloroindole-2-carboxylic acids .

- In contrast, 5-methoxy derivatives often require demethylation or direct methoxylation during synthesis, which introduces variability in yields .

Derivatives with phthalimide-ethyl chains (e.g., CAS 289721-92-2) show antiproliferative effects in cancer cell lines, suggesting that the ethoxycarbonyl group could be modified to enhance cytotoxicity .

Biological Activity

5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid is a member of the indole family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an ethoxycarbonyl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the indole ring, contributing to its unique chemical properties and potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid is C12H13NO4, with a molecular weight of approximately 247.25 g/mol. The structural characteristics are crucial for its biological activity, as they influence interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 247.25 g/mol |

| Functional Groups | Ethoxycarbonyl, Methyl, Carboxylic Acid |

Antimicrobial Properties

Research indicates that 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has also shown promise in anticancer research. Initial findings suggest that it may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to apoptosis in cancer cells. Ongoing studies aim to clarify its mechanisms of action and efficacy against different cancer types.

While detailed mechanisms are still under investigation, there are indications that 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid may affect cellular processes by modulating enzyme activity or receptor interactions. For instance, structural similarities with other indole derivatives suggest potential interactions with integrase enzymes involved in viral replication, similar to findings with other indole-2-carboxylic acid derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid:

- Antiviral Activity : In vitro studies on structurally related indole derivatives have demonstrated antiviral effects against SARS-CoV-2, indicating that similar compounds may possess comparable properties .

- HIV Integrase Inhibition : Research on indole-2-carboxylic acid derivatives has shown effective inhibition of HIV-1 integrase, suggesting that modifications to the indole structure can enhance biological activity significantly .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step procedures starting from indole precursors. For example:

- Step 1 : Introduction of the methyl group at the 3-position of indole via alkylation or Friedel-Crafts reactions using methyl halides or acetylating agents.

- Step 2 : Esterification at the 2-position using ethyl chloroformate or diethyl oxalate under basic conditions (e.g., NaH or Et₃N) to introduce the ethoxycarbonyl moiety .

- Step 3 : Carboxylic acid functionalization at the 5-position via hydrolysis of a nitrile or ester group under acidic/basic conditions .

Key Considerations : Monitor regioselectivity using TLC and optimize reaction time (3–30 hours depending on intermediates) .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Look for characteristic signals:

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₃H₁₃NO₄).

- HPLC : Purity analysis using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the ethoxycarbonyl group introduction?

- pH Control : Use acetic acid/sodium acetate buffer (pH ~4) to stabilize hydroxylamine intermediates and enhance nucleophilic attack on electrophilic carbons .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups during esterification .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

Data-Driven Optimization : Conduct Design of Experiments (DoE) to vary temperature (60–100°C), catalyst loading (0.1–5 mol%), and reaction time .

Q. How to resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Discrepancies may arise due to:

- Polymorphism : Recrystallize the compound from ethanol/water mixtures and compare DSC thermograms .

- Purity : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity batches and re-measure melting points (reported range: 208–210°C for analogous indole carboxylic acids) .

- Analytical Methods : Validate results via cross-lab reproducibility studies using standardized protocols (e.g., USP guidelines) .

Q. What strategies assess the compound’s stability under physiological or storage conditions?

- Accelerated Stability Studies : Expose the compound to:

- pH Variations : 1M HCl (gastric), PBS pH 7.4 (blood), 1M NaOH (intestinal) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stress : 40–60°C for 4 weeks. Check for ester hydrolysis or decarboxylation using FTIR (loss of carbonyl peaks at ~1700 cm⁻¹) .

- Light Sensitivity : Store samples under UV light (254 nm) and compare degradation profiles with dark controls .

Q. How does the ethoxycarbonyl group influence biological activity in structure-activity relationship (SAR) studies?

- Electron-Withdrawing Effect : The ethoxycarbonyl group increases electrophilicity of adjacent carbons, enhancing interactions with enzyme active sites (e.g., kinases or proteases) .

- Metabolic Stability : Compare methyl ester vs. carboxylic acid analogs in hepatic microsome assays. Ethoxycarbonyl esters often exhibit prolonged half-lives due to slower hydrolysis .

- Modification Strategies : Replace the ethoxy group with methoxy or cyclopentyloxy to study steric/electronic effects on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.